Benzyl chloromethyl sulfide

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzyl sulfides can be achieved through several methods. One approach involves the cross-coupling reaction of benzyl halides with sulfonyl hydrazides, which act as thiol substitutes, using [DBU][HOAc] and CuI under microwave irradiation . Another method includes the benzylic C-H bond sulfonylation of 4-methylphenols through a three-component reaction involving aryldiazonium tetrafluoroborates, 4-methylphenols, and sodium metabisulfite under photocatalysis . Additionally, benzylthioethers can be synthesized by reacting benzyl Grignard reagents with phosphinic acid thioesters, demonstrating ambident electrophilicity .

Molecular Structure Analysis

Chemical Reactions Analysis

Benzyl sulfides can undergo various chemical reactions. For instance, benzylthioethers can react with internal alkynes in the presence of [Ru(cymene)Cl2]2 to give ortho-alkenylated species, with sulfur acting as the sole directing group . Aryl benzyl sulfides can also participate in palladium-catalyzed debenzylative cross-coupling with aryl bromides to synthesize diaryl sulfides . Furthermore, reactions of alkyl sulfides with benzynes can produce S-aryl sulfur ylides, which can engage in various reactions, including three-component coupling processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl chloromethyl sulfide are not explicitly discussed in the provided papers. However, the properties of benzyl sulfides in general can be deduced to some extent. Benzyl sulfides are typically stable under a variety of conditions and can be manipulated through various catalytic and non-catalytic reactions. The presence of a benzyl group can influence the reactivity and stability of the sulfide bond, as seen in the selective conversion of benzylic hydrocarbons to sulfonamides .

Aplicaciones Científicas De Investigación

Photocleavage of Benzyl-Sulfur Bonds

Benzyl chloromethyl sulfide is involved in studies exploring the photocleavage mechanism for benzyl-sulfur bonds. Research by Fleming and Jensen (1996) on benzyl phenyl sulfide, a related compound, has provided insights into the radical intermediates formed during photocleavage. This study contributes to understanding the fundamental mechanisms in organic chemistry and photochemistry (Fleming & Jensen, 1996).

H₂S-Mediated Reduction of Aryl Azides

Benzyl chloromethyl sulfide has been used in studies involving hydrogen sulfide (H2S)-mediated reduction of aryl azides, an important process in the detection of H2S. Henthorn and Pluth (2015) showed that benzyl chloride can trap polysulfide anions formed during this reaction. This research is significant for understanding H2S biology and developing chemical tools for H2S research (Henthorn & Pluth, 2015).

Development of H2S Donors and Probes

In the context of biological signaling, the role of benzyl chloromethyl sulfide extends to the development of H2S donors and fluorescent probes. Steiger et al. (2016) report using benzyl thiocarbamates, which release carbonyl sulfide that converts to H2S, highlighting the utility of benzyl chloromethyl sulfide derivatives in biomedical research (Steiger, Pardue, Kevil, & Pluth, 2016).

As a Protecting Group in Peptide Synthesis

Deloux and Srebnik (2001) describe benzyl chloromethyl sulfide as a protecting group in peptide synthesis. It’s used in the formation of palladium complexes, biologically active iminium compounds, sulfones, and sulfoximes. This highlights its versatile application in synthetic organic chemistry and biochemistry (Deloux & Srebnik, 2001).

Chlorination of Alkyl Phenyl Sulfides

Benzyl chloromethyl sulfide is also relevant in the chlorination of alkyl phenyl sulfides. Canestrari et al. (2017) explored the mild and rapid nucleophilic chlorination of sulfides, offering insights into organic synthesis processes (Canestrari, Lancianesi, Badiola, Strinna, Ibrahim, & Adamo, 2017).

Green Synthesis of Benzyl Phenyl Sulfide

Wu et al. (2022) reported a green synthesis route for benzyl phenyl sulfide derivatives, highlighting the environmental advantages of using benzyl chloromethyl sulfide in chemical synthesis (Wu, Wang, Qian, Xie, Ke, Zhao, & Liu, 2022).

Mecanismo De Acción

Target of Action

Benzyl chloromethyl sulfide primarily targets the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is a key site for various chemical reactions .

Mode of Action

The compound interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) substitutes a leaving group in a larger molecule . In the case of benzyl chloromethyl sulfide, the chloromethyl group acts as the leaving group .

Biochemical Pathways

It’s known that the compound can participate in reactions at the benzylic position, which can lead to various downstream effects . For example, it can undergo free radical reactions, where an atom, molecule, or ion with unpaired valence electrons interacts with the compound .

Pharmacokinetics

The compound’s reactivity suggests that it could be rapidly metabolized in the body .

Result of Action

The result of benzyl chloromethyl sulfide’s action is the formation of new compounds through the substitution of the chloromethyl group . This can lead to the creation of various derivatives of aromatic compounds .

Action Environment

The action of benzyl chloromethyl sulfide can be influenced by various environmental factors. For instance, the rate of its reactions can be affected by the presence of other substances, such as catalysts . Additionally, factors like temperature and pressure can also influence the compound’s reactivity .

Safety and Hazards

Benzyl chloromethyl sulfide is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause cancer and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Propiedades

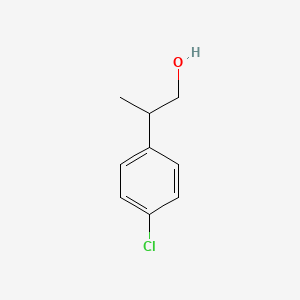

IUPAC Name |

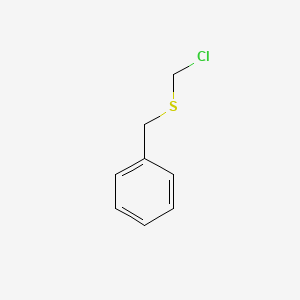

chloromethylsulfanylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClS/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFDSFPDTLREFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90313035 | |

| Record name | Benzyl chloromethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90313035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3970-13-6 | |

| Record name | [[(Chloromethyl)thio]methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3970-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 266050 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003970136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3970-13-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl chloromethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90313035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl Chloromethyl Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of Benzyl Chloromethyl Sulfide in organic synthesis?

A1: Benzyl Chloromethyl Sulfide (BCMS) serves as a versatile building block in organic synthesis. One key application is its use as a protecting group in peptide synthesis [, ]. It acts as a protecting group for the thiol group of cysteine. Additionally, BCMS serves as a precursor for various compounds, including palladium complexes, biologically active iminium compounds, sulfones, and sulfoximes [].

Q2: What is the preferred method for synthesizing Benzyl Chloromethyl Sulfide?

A2: The most common synthesis of BCMS involves the chloromethylation of phenylmethanethiol using paraformaldehyde and concentrated hydrochloric acid []. This method, while effective, requires careful handling due to the use of hazardous reagents.

Q3: How does the structure of Benzyl Chloromethyl Sulfide relate to its reactivity?

A3: The presence of both the benzyl and chloromethyl groups within the structure contributes to the reactivity of BCMS. The chlorine atom in the chloromethyl group is susceptible to nucleophilic substitution, enabling the molecule to participate in various reactions, such as alkylation reactions [, ]. For example, it can react with enolates to introduce a protected mercaptomethyl group [].

Q4: Are there any specific handling and storage precautions associated with Benzyl Chloromethyl Sulfide?

A4: Due to its unpleasant odor and potential toxicity, BCMS should always be handled in a well-ventilated fume hood []. It is recommended to store the compound at low temperatures to maintain its stability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.